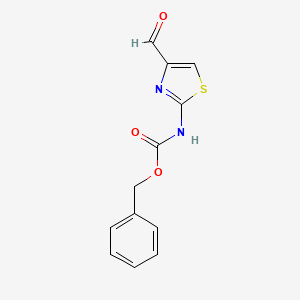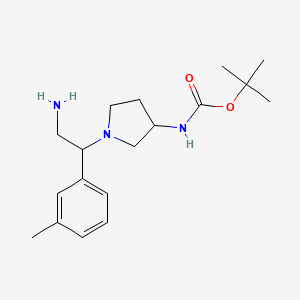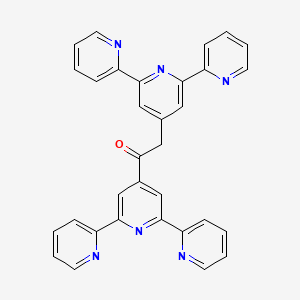
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is a complex organic compound featuring multiple pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Rings: The initial step involves the synthesis of pyridine rings through a series of condensation reactions.
Coupling Reactions: The pyridine rings are then coupled using a suitable coupling agent, such as palladium catalysts, under controlled conditions.
Final Assembly: The final step involves the assembly of the coupled pyridine rings into the desired ethanone structure through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives.
科学研究应用
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as DNA and proteins.
Pathways Involved: The binding to metal ions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2,2’6’,2’'-Terpyridine: A tridentate ligand with similar coordination properties.
1,10-Phenanthroline: Another ligand used in coordination chemistry with comparable binding affinities.
Uniqueness
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone is unique due to its multi-pyridine structure, which provides enhanced binding capabilities and versatility in forming complex structures. This uniqueness makes it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
802910-28-7 |
|---|---|
分子式 |
C32H22N6O |
分子量 |
506.6 g/mol |
IUPAC 名称 |
1,2-bis(2,6-dipyridin-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C32H22N6O/c39-32(23-20-30(26-11-3-7-15-35-26)38-31(21-23)27-12-4-8-16-36-27)19-22-17-28(24-9-1-5-13-33-24)37-29(18-22)25-10-2-6-14-34-25/h1-18,20-21H,19H2 |
InChI 键 |
OTHWHWITXUGRNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(=O)C4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


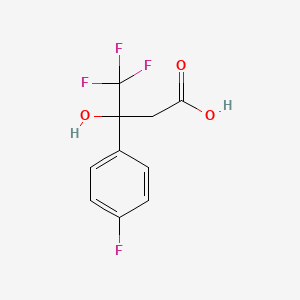
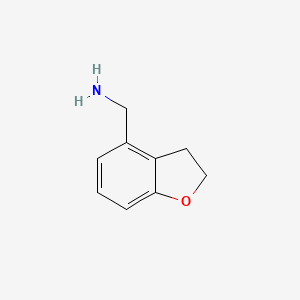
![Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11768961.png)

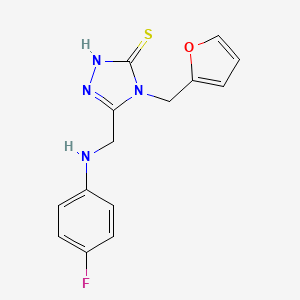
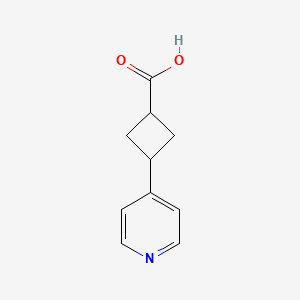

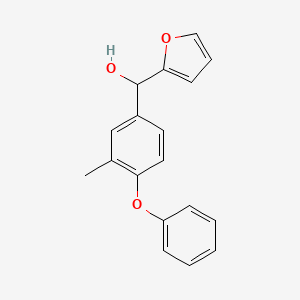
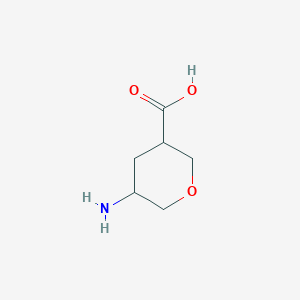

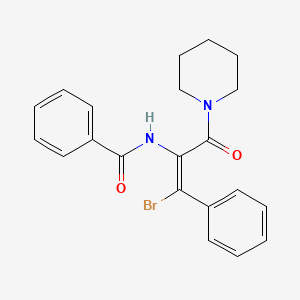
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
